molecular formula C12H13N3O6 B14589236 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid CAS No. 61043-69-4

4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid

Cat. No.: B14589236
CAS No.: 61043-69-4
M. Wt: 295.25 g/mol
InChI Key: KJKMAIOPAVCLBZ-UHFFFAOYSA-N
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Description

4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid is a chemical compound that features a nitroaniline group attached to an oxoethyl and oxobutanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid typically involves the reaction of 4-nitroaniline with an appropriate oxoethylating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-{[2-(4-Aminoanilino)-2-oxoethyl]amino}-4-oxobutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar structure but with the nitro group at a different position.

    3-Nitroaniline: Another isomer with the nitro group at the meta position.

    4-Aminoaniline: The reduced form of 4-nitroaniline.

Uniqueness

4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitroaniline group with an oxoethyl and oxobutanoic acid moiety makes it a versatile compound for various applications.

Properties

CAS No.

61043-69-4

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

IUPAC Name

4-[[2-(4-nitroanilino)-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C12H13N3O6/c16-10(5-6-12(18)19)13-7-11(17)14-8-1-3-9(4-2-8)15(20)21/h1-4H,5-7H2,(H,13,16)(H,14,17)(H,18,19)

InChI Key

KJKMAIOPAVCLBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNC(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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